molecular formula C5H13N5O B13365481 N-(2-(Hydrazinecarboximidamido)ethyl)acetamide

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide

Katalognummer: B13365481
Molekulargewicht: 159.19 g/mol
InChI-Schlüssel: LIXUJNFJCDOFDF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide is a compound that belongs to the class of acetamides It is characterized by the presence of a hydrazinecarboximidamido group attached to an ethyl chain, which is further connected to an acetamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Hydrazinecarboximidamido)ethyl)acetamide typically involves the reaction of hydrazinecarboximidamide with ethyl acetamide under controlled conditions. The reaction is usually carried out in a solvent such as chloroform or ethanol, and the temperature is maintained at a specific range to ensure the desired product formation .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, may also be employed to enhance the efficiency of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .

Wissenschaftliche Forschungsanwendungen

N-(2-(Hydrazinecarboximidamido)ethyl)acetamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-(2-(Hydrazinecarboximidamido)ethyl)acetamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to N-(2-(Hydrazinecarboximidamido)ethyl)acetamide include:

Uniqueness

This compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hydrazinecarboximidamido group provides unique reactivity and potential for various applications that may not be achievable with other similar compounds .

Eigenschaften

Molekularformel

C5H13N5O

Molekulargewicht

159.19 g/mol

IUPAC-Name

N-[2-[[amino(hydrazinyl)methylidene]amino]ethyl]acetamide

InChI

InChI=1S/C5H13N5O/c1-4(11)8-2-3-9-5(6)10-7/h2-3,7H2,1H3,(H,8,11)(H3,6,9,10)

InChI-Schlüssel

LIXUJNFJCDOFDF-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)NCCN=C(N)NN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.